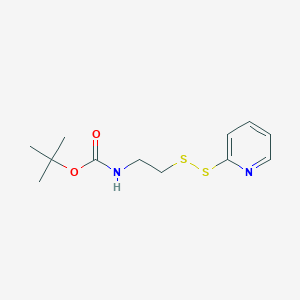

Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-8-9-17-18-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGLXWZKQNQDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-Butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate

Introduction

tert-Butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a valuable heterobifunctional crosslinking reagent extensively utilized in chemical biology and drug development. Its structure incorporates two key functionalities: a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected under mild acidic conditions to reveal a primary amine, and a pyridyl disulfide group, which serves as a highly selective thiol-reactive handle.[1] This dual reactivity makes it an ideal reagent for conjugating molecules to cysteine residues in proteins or peptides in a reversible manner, as the resulting disulfide bond can be cleaved by reducing agents. This guide provides an in-depth examination of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound (1 ) is most logically approached via a thiol-disulfide exchange reaction. This strategy identifies two key precursors: a Boc-protected cysteamine, tert-butyl (2-mercaptoethyl)carbamate (2 ), and an activating pyridyl disulfide reagent, 2,2'-dipyridyl disulfide (3 ). The core of the synthesis involves the nucleophilic attack of the thiol group in 2 on the disulfide bond of 3 .

References

The Pyridyldisulfanyl Reaction with Thiols: A Technical Guide to the Core Mechanism and Applications

Introduction: The Unique Reactivity of Pyridyldisulfanyl for Thiol Modification

In the landscape of bioconjugation and drug delivery, the precise and selective modification of biomolecules is paramount. Among the various functional groups targeted for such modifications, the thiol group of cysteine residues stands out due to its relatively low abundance and high nucleophilicity. The pyridyldisulfanyl group has emerged as a highly effective thiol-reactive moiety, enabling the formation of cleavable disulfide bonds under mild physiological conditions.[1] This technical guide provides an in-depth exploration of the core mechanism governing the reaction between pyridyldisulfanyl compounds and thiols, discusses the critical factors influencing this reaction, and presents practical experimental protocols and applications for researchers, scientists, and drug development professionals. The inherent reactivity and selectivity of the pyridyldisulfanyl group have positioned it as an invaluable tool in the construction of stimuli-responsive materials, antibody-drug conjugates (ADCs), and various bioconjugates.[2][3]

Part 1: The Core Mechanism of Thiol-Disulfide Exchange

The reaction between a pyridyldisulfanyl-containing molecule and a thiol proceeds via a well-established mechanism known as thiol-disulfide exchange.[4] This reaction is fundamentally a nucleophilic substitution at a sulfur atom (an SN2-type reaction), where the attacking nucleophile is a thiolate anion (RS⁻).[5][6]

The overall reaction can be depicted as follows:

R¹-S-S-Py + R²-SH ⇌ R¹-S-S-R² + Py-SH

Where:

-

R¹-S-S-Py is the pyridyldisulfanyl-containing molecule.

-

R²-SH is the thiol-containing molecule (e.g., a cysteine residue in a protein).

-

R¹-S-S-R² is the newly formed mixed disulfide.

-

Py-SH is the released leaving group, pyridine-2-thione.

The reaction is initiated by the deprotonation of the incoming thiol (R²-SH) to form the much more nucleophilic thiolate anion (R²-S⁻).[7] This thiolate then attacks one of the sulfur atoms of the pyridyldisulfanyl bond. The reaction proceeds through a transient, linear transition state where the attacking sulfur, the central sulfur, and the leaving sulfur are aligned.[7] The pyridyl group is an excellent leaving group because the resulting pyridine-2-thione is stabilized by tautomerization to the more stable pyridinethione form. This departure of a stable leaving group provides a thermodynamic driving force for the reaction.

Figure 1: Mechanism of the pyridyldisulfanyl reaction with a thiol, proceeding through a transient SN2 transition state.

A key feature of this reaction is the release of pyridine-2-thione, which has a distinct UV absorbance maximum around 343 nm. This property allows for the real-time spectrophotometric monitoring of the reaction progress, providing a convenient method to quantify the extent of thiol modification.[8]

Part 2: Critical Factors Influencing the Reaction

The efficiency and rate of the pyridyldisulfanyl-thiol reaction are significantly influenced by several experimental parameters. Understanding and controlling these factors are crucial for achieving desired outcomes in bioconjugation and material synthesis.

pH

The pH of the reaction medium is arguably the most critical factor. The reactive species is the thiolate anion (RS⁻), and its concentration is directly dependent on the pH and the pKa of the thiol.[5][9] The Henderson-Hasselbalch equation dictates the equilibrium between the thiol and thiolate forms. As the pH increases above the thiol's pKa, the concentration of the highly nucleophilic thiolate increases, leading to a faster reaction rate.[9] However, at very high pH values, other side reactions, such as disulfide bond scrambling or hydrolysis of other functional groups, may become more prevalent. For most biological applications involving proteins, a pH range of 7.0 to 8.5 is generally optimal, balancing a sufficient thiolate concentration with protein stability.

pKa of the Thiol

The acidity of the thiol, represented by its pKa value, directly impacts the concentration of the reactive thiolate at a given pH. Thiols with lower pKa values will have a higher proportion of the thiolate form at a given pH, thus reacting faster.[10] The local microenvironment of a cysteine residue within a protein can significantly influence its pKa. For instance, the presence of nearby positively charged amino acid residues can lower the pKa of a cysteine, thereby increasing its reactivity.[9]

Steric Hindrance

As with any SN2 reaction, steric hindrance around the reacting thiol and the disulfide bond can impede the reaction rate.[7] Bulky substituents near the cysteine residue or on the pyridyldisulfanyl reagent can slow down the nucleophilic attack. This factor is particularly important when targeting specific cysteine residues in folded proteins, where accessibility to the thiol group is a key determinant of reactivity.

Temperature

Like most chemical reactions, the rate of thiol-disulfide exchange increases with temperature, following the Arrhenius equation.[9] However, for applications involving biological molecules such as proteins, the temperature must be carefully controlled to avoid denaturation. Reactions are typically carried out at room temperature or below to maintain the structural integrity and biological activity of the protein.

Table 1: Summary of Factors Influencing the Pyridyldisulfanyl-Thiol Reaction

| Factor | Effect on Reaction Rate | Rationale |

| Increasing pH | Increases | Increases the concentration of the highly nucleophilic thiolate anion.[5][9] |

| Lower Thiol pKa | Increases | A higher proportion of the thiol exists as the reactive thiolate at a given pH.[10] |

| Steric Hindrance | Decreases | Impedes the approach of the nucleophilic thiolate to the disulfide bond.[7] |

| Increasing Temperature | Increases | Provides more kinetic energy for the molecules to overcome the activation energy barrier.[9] |

Part 3: Experimental Protocol for Monitoring the Reaction

The release of pyridine-2-thione provides a convenient and widely used method for monitoring the progress of the reaction spectrophotometrically. This protocol is analogous to the well-known Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11][12]

Materials

-

Pyridyldisulfanyl-functionalized molecule (e.g., 2,2'-dipyridyl disulfide)

-

Thiol-containing sample (e.g., cysteine, glutathione, or a protein)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4

-

UV-Vis Spectrophotometer

-

Cuvettes

Step-by-Step Methodology

-

Prepare a stock solution of the pyridyldisulfanyl reagent. Dissolve the pyridyldisulfanyl compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).

-

Prepare the thiol sample solution. Dissolve the thiol-containing molecule in the reaction buffer at a known concentration. For proteins, ensure the buffer conditions maintain protein stability.

-

Set up the reaction. In a cuvette, add the reaction buffer and the thiol sample to a final volume of, for example, 1 mL. Place the cuvette in the spectrophotometer and record a baseline absorbance at 343 nm.

-

Initiate the reaction. Add a small volume of the pyridyldisulfanyl stock solution to the cuvette to start the reaction. A molar excess of the pyridyldisulfanyl reagent is typically used to drive the reaction to completion.

-

Monitor the reaction. Record the absorbance at 343 nm over time until the reading stabilizes, indicating the completion of the reaction.

-

Calculate the thiol concentration. The concentration of the released pyridine-2-thione, and thus the concentration of the reacted thiol, can be calculated using the Beer-Lambert law (A = εcl), where A is the final absorbance, ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (approximately 8080 M⁻¹cm⁻¹ at pH 7.4), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Figure 2: Workflow for the spectrophotometric monitoring of the pyridyldisulfanyl-thiol reaction.

Part 4: Applications in Research and Drug Development

The unique characteristics of the pyridyldisulfanyl-thiol reaction have led to its widespread adoption in various fields, particularly in the development of advanced therapeutics and research tools.

Bioconjugation and Protein Modification

Pyridyldisulfanyl reagents are extensively used for the site-specific modification of proteins and peptides containing cysteine residues.[1] This allows for the attachment of a wide range of moieties, including fluorescent dyes, polyethylene glycol (PEG) chains, and small molecule drugs.[3][13] The resulting disulfide linkage is relatively stable in the bloodstream but can be cleaved in the reducing environment inside cells, making it an ideal linker for drug delivery applications.[3]

Redox-Responsive Drug Delivery Systems

The susceptibility of the disulfide bond to cleavage by intracellular reducing agents, most notably glutathione (GSH), is a cornerstone of redox-responsive drug delivery.[2] The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range).[3] This differential provides a mechanism for the targeted release of therapeutic agents from drug carriers, such as nanoparticles or antibody-drug conjugates, once they are internalized by cancer cells, which often have even higher GSH levels.[2]

Synthesis of Cyclic Peptides and Polymers

The pyridyldisulfanyl reaction chemistry has been successfully employed in the synthesis of redox-responsive cyclic peptide-polymer conjugates.[14] These materials can undergo a transition from non-assembling unimers to self-assembled supramolecular structures upon reduction of the disulfide linker, offering potential applications in controlled release and biomaterials.

Thiol Protecting Groups

The pyridyldisulfanyl moiety can also serve as a protecting group for thiols during chemical synthesis.[15][16][17] The 3-nitro-2-pyridinesulfenyl (Npys) group, for example, is a useful protecting group for the amino and hydroxyl groups in peptide synthesis that can be selectively removed under mild conditions.[16]

Conclusion

The pyridyldisulfanyl reaction with thiols is a robust and versatile chemical transformation that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its mechanism, based on a rapid and selective thiol-disulfide exchange, is well-understood and can be precisely controlled by manipulating reaction conditions such as pH. The convenient spectrophotometric monitoring of the reaction, coupled with the formation of a bioreducible disulfide bond, provides a powerful platform for the design and synthesis of sophisticated, stimuli-responsive systems. As the demand for targeted therapeutics and advanced biomaterials continues to grow, the applications of pyridyldisulfanyl chemistry are poised to expand even further, enabling new innovations in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. mdpi.com [mdpi.com]

- 13. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protective Groups [organic-chemistry.org]

- 16. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate: Properties, Handling, and Applications

This document provides a comprehensive technical overview of Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate, a critical bifunctional linker for researchers and professionals in drug development, biochemistry, and materials science. We will delve into its core physical and chemical properties, mechanisms of action, and field-proven protocols to ensure its effective and safe utilization in the laboratory.

Introduction and Core Functionality

This compound (CAS: 535943-48-7) is a heterobifunctional crosslinker designed for advanced bioconjugation applications.[1] Its utility stems from two strategically placed, orthogonally reactive functional groups:

-

Pyridyl Disulfide Group: This moiety serves as a highly specific, thiol-reactive handle. It readily undergoes thiol-disulfide exchange reactions, primarily with cysteine residues on proteins and peptides, forming a stable yet reversible disulfide bond.[2][3]

-

Boc-Protected Amine: The primary amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be cleanly and efficiently removed under mild acidic conditions to liberate the free amine for subsequent conjugation.[2][3]

This dual functionality allows for a sequential and controlled approach to building complex biomolecules, such as antibody-drug conjugates (ADCs), where a payload can be attached to a protein via a precisely engineered linker.

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's physical properties is paramount for its successful application, from initial dissolution to final purification.

Caption: Functional domains of the molecule.

Table 1: Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 535943-48-7 | [2][1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S₂ | [2][1][4] |

| Molecular Weight | 286.42 g/mol | [1][4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥96.0% (by ¹H NMR) | [4] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | Inferred from structure and common use. |

| Melting Point | Not consistently reported in public databases. |

Handling, Storage, and Safety Protocols

Proper handling and storage are critical to preserving the integrity of this reagent. The disulfide bond is susceptible to reduction, and the overall compound's stability is key to reproducible results.

3.1. Storage Recommendations

-

Solid Form (Long-Term): For maximum stability, the solid compound should be stored at -20°C.[2] A more conservative approach, as indicated by supplier certificates of analysis, is storage at 4°C under a dry, inert atmosphere such as nitrogen.[4] The key is to minimize moisture and exposure to reducing agents.

-

In Solution (Short-Term): If prepared as a stock solution in an anhydrous solvent like DMSO or DMF, it is recommended to store aliquots under nitrogen. For short-term storage (up to 1 month), -20°C is suitable; for longer periods (up to 6 months), -80°C is advised to prevent degradation.[4]

3.2. Safety and Hazard Information

This compound is classified as a laboratory chemical and requires appropriate personal protective equipment (PPE).

-

Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

-

Precautionary Measures:

-

Always wear protective gloves, a lab coat, and safety glasses or goggles.[1]

-

Wash hands thoroughly after handling the material.[1]

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

In case of contact, follow standard first-aid procedures outlined in the Safety Data Sheet (SDS).[1]

-

Mechanism of Action and Experimental Workflows

The utility of this linker lies in its two-stage reaction capability. This allows for the precise and controlled assembly of bioconjugates.

4.1. Step 1: Thiol-Specific Labeling

The primary reaction involves the conjugation of the pyridyl disulfide group to a free thiol, typically from a cysteine residue on a protein. This is a thiol-disulfide exchange reaction that releases pyridine-2-thione, a byproduct whose absorbance at 343 nm can be used to monitor the reaction's progress.

Causality: This reaction is most efficient at a slightly basic pH (typically 7.2-8.0), where the cysteine thiol is partially deprotonated to the more nucleophilic thiolate anion, facilitating the attack on the linker's disulfide bond.

4.2. Step 2: Boc Deprotection and Secondary Conjugation

Once the protein is labeled, the Boc-protected amine is exposed. This is achieved by treating the conjugate with a mild acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The liberated primary amine is then available for reaction with an activated carboxyl group (e.g., an NHS ester) or other amine-reactive chemistry.

Caption: Standard bioconjugation workflow.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific molecules involved.

5.1. Protocol: General Thiol Labeling of a Protein

-

Protein Preparation: Prepare the protein containing free cysteine(s) in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-7.4. If necessary, reduce any existing disulfide bonds with a mild reducing agent (e.g., TCEP) and subsequently remove it by dialysis or size-exclusion chromatography.

-

Linker Preparation: Prepare a 10-20 mM stock solution of this compound in an organic solvent like DMSO.

-

Conjugation: Add a 5- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

-

Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column (e.g., Sephadex G-25) or dialysis against the reaction buffer.

-

Validation: Confirm successful labeling using techniques like SDS-PAGE (which may show a slight mass shift) and mass spectrometry (MALDI-TOF or ESI-MS) to determine the number of linkers attached.

5.2. Protocol: Conceptual Synthesis Pathway

While multiple synthetic routes are possible, a common approach involves the reaction of a thiol-activated amine with a Boc-protecting agent.

Caption: Plausible synthesis workflow.

Conclusion

This compound is an indispensable tool in modern medicinal chemistry and drug development.[5][6] Its robust, well-defined, and orthogonal reactivity provides researchers with precise control over the construction of complex bioconjugates. By understanding its fundamental physical properties, handling requirements, and reaction mechanisms, scientists can confidently leverage this linker to advance their research and development goals.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound, 535943-48-7 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Heterobifunctional Crosslinkers for Advanced Protein Modification

Abstract

In the landscape of modern molecular biology and therapeutic development, the precise and controlled covalent linkage of biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling researchers to conjugate proteins with a high degree of specificity and efficiency. This guide provides an in-depth exploration of the core principles, strategic applications, and practical methodologies of heterobifunctional crosslinkers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols to offer a deep, mechanistic understanding of how these reagents work and how to leverage their full potential in experimental design. We will delve into the chemical intricacies of common reactive moieties, present field-proven protocols for key applications such as antibody-drug conjugation, and provide a framework for troubleshooting and characterizing the resulting bioconjugates.

The Strategic Advantage of Heterobifunctionality

At its core, a crosslinker is a molecule with two or more reactive ends designed to covalently link two other molecules.[1][2] The distinction between homobifunctional and heterobifunctional crosslinkers lies in the nature of these reactive ends. Homobifunctional reagents possess two identical reactive groups, leading to a one-step conjugation process that can be prone to producing a heterogeneous mixture of products, including undesirable polymers and self-conjugates.[1][3]

Heterobifunctional crosslinkers, conversely, feature two different reactive groups.[3][4][5] This intrinsic asymmetry is the cornerstone of their strategic advantage, enabling a more controlled, two-step sequential conjugation.[3][4][6] This controlled approach is particularly crucial in applications demanding high precision and product homogeneity, such as the development of antibody-drug conjugates (ADCs).[3][4][7] By reacting one end of the linker with the first molecule and then, after purification, introducing the second molecule to react with the other end, researchers can significantly minimize the formation of unwanted side products.[1][4]

Visualizing the Conjugation Strategy: Homobifunctional vs. Heterobifunctional

References

- 1. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Crosslinkers | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate (CAS: 535943-48-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of a Cleavable Linker

In the landscape of targeted therapeutics and bioconjugation, the ability to precisely link and subsequently release a payload is of paramount importance. Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate emerges as a critical tool in this domain, offering a versatile platform for the reversible attachment of molecules to biological systems. This guide, intended for the discerning scientific professional, delves into the core technical aspects of this reagent, moving beyond a mere recitation of facts to provide a causal understanding of its synthesis, mechanism, and application. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to effectively integrate this linker into your research and development workflows.

Section 1: Unveiling the Molecule: Properties and Significance

This compound is a heterobifunctional crosslinker characterized by a Boc-protected amine and a pyridyl disulfide group. This unique architecture underpins its utility in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems.[1]

The pyridyl disulfide moiety serves as a thiol-reactive handle, enabling the specific and reversible conjugation to cysteine residues in proteins and other biomolecules.[] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides an orthogonal handle for further functionalization after deprotection under mild acidic conditions, allowing for the attachment of a diverse array of payloads or imaging agents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 535943-48-7 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S₂ | [1] |

| Molecular Weight | 286.4 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Storage | -20°C | [1] |

Section 2: Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Protocol

This protocol describes a two-step synthesis starting from cysteamine hydrochloride.

Step 1: Boc Protection of Cysteamine

-

Dissolve cysteamine hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to neutralize the hydrochloride and deprotonate the amine.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the N-Boc-2-aminoethanethiol into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Formation of the Pyridyl Disulfide

-

Dissolve the purified N-Boc-2-aminoethanethiol in a suitable solvent, such as methanol or ethanol.

-

Add a solution of 2,2'-dipyridyl disulfide in the same solvent to the reaction mixture. The reaction proceeds via a thiol-disulfide exchange.

-

Stir the reaction at room temperature for a period of time, typically a few hours, monitoring the progress by TLC or HPLC. The reaction is driven by the formation of the more stable mixed disulfide and the release of 2-thiopyridone.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound as a pure solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Boc group, the ethyl chain, and the pyridyl group, with characteristic chemical shifts.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Purity of the final product can be assessed by reverse-phase HPLC.

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the tert-butyl protons (~1.4 ppm), methylene protons of the ethyl chain, and aromatic protons of the pyridyl group. |

| ¹³C NMR | Resonances for the carbonyl of the carbamate, the quaternary and methyl carbons of the Boc group, the methylene carbons, and the aromatic carbons. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 287.4 |

Section 3: The Core Mechanism: Thiol-Disulfide Exchange

The utility of this compound as a bioconjugation reagent is rooted in the thiol-disulfide exchange reaction. This reaction is highly specific for free thiol groups, such as those found in the side chains of cysteine residues in proteins.

The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) from the protein onto one of the sulfur atoms of the pyridyl disulfide linker. This forms a transient mixed disulfide intermediate, which then rearranges to form a stable disulfide bond between the protein and the linker, releasing 2-thiopyridone as a byproduct. The release of 2-thiopyridone can be monitored spectrophotometrically at 343 nm to quantify the extent of the conjugation reaction.[4]

Caption: Mechanism of thiol-disulfide exchange.

This disulfide linkage is stable under physiological conditions in the bloodstream but can be cleaved in the reducing environment of the cell cytoplasm, which has a high concentration of glutathione (GSH).[] This intracellular cleavage is the key to the controlled release of the conjugated payload.

Section 4: Applications in Bioconjugation and Drug Delivery

The primary application of this compound is in the construction of bioconjugates, particularly for targeted drug delivery.

General Protocol for Protein Conjugation

This protocol provides a general framework for conjugating a protein with available cysteine residues.

Materials:

-

Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

This compound solution in an organic solvent (e.g., DMSO or DMF)

-

Reducing agent (e.g., TCEP or DTT) if cysteine residues are in a disulfide bond

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: If necessary, reduce existing disulfide bonds in the protein by incubation with a suitable reducing agent like TCEP. Subsequently, remove the reducing agent by desalting or dialysis.

-

Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle mixing.

-

Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine, to react with any unreacted linker.

-

Purification: Purify the protein conjugate to remove excess linker and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.[6]

-

Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Boc Deprotection and Payload Attachment

Following conjugation, the Boc protecting group can be removed to expose the primary amine for subsequent attachment of a payload.

-

Deprotection: Treat the purified conjugate with a mild acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleave the Boc group.[3][7]

-

Neutralization and Purification: Neutralize the reaction and purify the deprotected conjugate to remove the acid and byproducts.

-

Payload Conjugation: React the deprotected amine with an activated form of the payload (e.g., an NHS ester or isothiocyanate).

-

Final Purification: Purify the final bioconjugate to remove any unreacted payload and byproducts.

Caption: General experimental workflow.

Section 5: Characterization and Quality Control of Conjugates

Thorough characterization of the final bioconjugate is critical to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs. Several methods can be employed for its determination:

-

UV/Vis Spectroscopy: This method relies on the distinct absorbance spectra of the protein and the attached payload.[8]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[9][10]

-

Mass Spectrometry (MS): Intact mass analysis of the conjugate can provide a precise measurement of the DAR.[11][12]

Table 3: Representative DAR Distribution for a Cysteine-Linked ADC

| DAR Species | Relative Abundance (%) |

| DAR0 | 5 |

| DAR2 | 20 |

| DAR4 | 50 |

| DAR6 | 20 |

| DAR8 | 5 |

| Average DAR | 3.9 |

Stability Assessment

The stability of the disulfide linkage is crucial for the in vivo performance of the ADC.

-

Plasma Stability: The ADC is incubated in plasma from relevant species (e.g., human, mouse) over time, and the amount of released drug and the integrity of the ADC are monitored by methods like LC-MS.[4][13]

-

Glutathione (GSH) Cleavage Assay: The kinetics of drug release in the presence of physiological concentrations of GSH are measured to mimic the intracellular reducing environment.[14]

Table 4: Representative Plasma Stability and GSH Cleavage Data

| Condition | Time (days) | % Intact ADC Remaining |

| Human Plasma | 1 | 95 |

| 3 | 85 | |

| 7 | 70 | |

| 5 mM GSH | 1 hour | 50 |

| 4 hours | <10 |

Mass Spectrometry Analysis of Conjugates

Peptide mapping of the digested conjugate followed by MS/MS analysis can confirm the site of conjugation and the structure of the linker-payload attached to the peptide. Fragmentation analysis can provide detailed structural information about the conjugate.[15][16]

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound stands as a powerful and versatile reagent for the scientific community engaged in bioconjugation and drug delivery. Its capacity for thiol-specific, reversible conjugation, coupled with an orthogonal handle for payload attachment, provides a robust platform for the construction of sophisticated bioconjugates. A thorough understanding of its synthesis, mechanism of action, and the analytical methods for characterizing its conjugates, as detailed in this guide, is essential for its successful implementation in research and the development of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. agilent.com [agilent.com]

- 12. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADC Plasma Stability Assay [iqbiosciences.com]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

stability of Boc protecting group under basic conditions

An In-Depth Technical Guide to the Stability of the tert-Butoxycarbonyl (Boc) Protecting Group Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from a reputation of being robust and stable, especially under basic conditions, while being readily cleaved by acids. This perceived stability is fundamental to the design of orthogonal protecting group strategies. However, the inertness of the Boc group to basic reagents is not absolute. This technical guide provides a comprehensive examination of the Boc group's stability profile under a range of basic conditions. We will delve into the mechanistic underpinnings of its stability, explore the specific structural and environmental factors that can lead to its cleavage, and provide practical, field-proven protocols for both leveraging its stability and navigating its unexpected lability. This guide is intended to equip researchers, scientists, and drug development professionals with the expert knowledge required to make informed decisions in the strategic application of the Boc protecting group.

PART 1: The Dichotomy of the Boc Group: Stability and Latent Reactivity

The utility of the tert-butoxycarbonyl (Boc) protecting group in contemporary organic synthesis, especially within the pharmaceutical and peptide chemistry sectors, is undeniable.[1][2] Its popularity is largely attributed to its general stability across a wide spectrum of chemical environments, including exposure to many nucleophiles and, most notably, basic conditions.[3][4] This characteristic is the bedrock of its use in orthogonal protection schemes, where multiple protecting groups must be selectively removed in a specific sequence without affecting others.[5][6] For instance, the acid-labile nature of the Boc group allows it to be used in tandem with base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group or groups susceptible to hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[1][5]

While the Boc group is reliably stable under the mild basic conditions typically used for the removal of Fmoc groups (e.g., piperidine in DMF), its stability is not unconditional. An in-depth understanding of the factors governing its reactivity is crucial for the rational design of synthetic routes and the avoidance of unintended deprotection or side reactions. The stability of the Boc group is a function of several interrelated factors, including the electronic nature of the protected amine, the steric environment, the strength and type of base employed, the solvent, and the reaction temperature.

This guide will dissect these nuances, moving beyond the textbook generalization of Boc's base stability to provide a more detailed and practical understanding for the practicing chemist.

PART 2: Mechanistic Insights into Boc Group Stability and Lability

The Basis of Stability: Electronic and Steric Hindrance

The general stability of the Boc group towards bases is rooted in two primary factors:

-

Electronic Deactivation: A Boc-protected amine is a carbamate. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to, for example, an ester.[7] This resonance stabilization makes the carbamate carbonyl less susceptible to nucleophilic attack by bases.

-

Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric shield is a significant contributor to its stability against base-catalyzed hydrolysis, a common degradation pathway for less hindered carbamates or esters.[7]

Pathways to Lability: When the Boc Group Fails

Despite its general robustness, the Boc group can be cleaved under certain basic conditions, particularly when specific structural features are present in the substrate.[8] Cleavage of the Boc group under basic conditions is not the standard deprotection method but is a known reactivity that can be either a pitfall to be avoided or, in some cases, a synthetic tool to be exploited.[9]

The lability of the Boc group in the presence of a base is significantly enhanced when the protected nitrogen atom is part of an electron-deficient system.[9] This can occur in several scenarios:

-

N-Boc Heterocycles: In N-Boc protected heterocycles such as indoles, pyrroles, and indazoles, the aromaticity of the ring system withdraws electron density from the nitrogen atom, making the carbamate more susceptible to cleavage.[9][10]

-

Electron-Withdrawing Groups: The presence of other electron-withdrawing groups attached to the nitrogen atom, such as in N,N-di-Boc or N-Boc-N-sulfonyl derivatives, drastically increases the lability of the Boc group under basic conditions.[9]

The mechanism of base-induced Boc cleavage can proceed through different pathways depending on the substrate and reaction conditions.[9] For primary N-Boc amines, a common pathway involves deprotonation of the N-H proton, followed by elimination to form an isocyanate intermediate, which is then hydrolyzed to the free amine.[9] For substrates where a stable amine anion can be formed, direct nucleophilic attack of a hydroxide or alkoxide at the carbonyl carbon can also lead to cleavage.[9]

PART 3: A Practical Guide to Boc Stability: Navigating Reaction Conditions

The following sections provide a detailed overview of the stability of the Boc group in the presence of commonly used bases in organic synthesis.

Common Basic Reagents and Boc Group Compatibility

The choice of base is a critical determinant of the stability of the Boc group. The following table summarizes the compatibility of the Boc group with a range of common bases, providing a quick reference for synthetic planning.

| Base | Chemical Formula | Typical Use | Boc Group Stability | Notes and Considerations |

| Weak Inorganic Bases | ||||

| Sodium Bicarbonate | NaHCO₃ | Mild base for workups, Boc protection | High | Generally very stable. Used in the Boc protection reaction itself.[11] |

| Potassium Carbonate | K₂CO₃ | General base | Generally High | Stable under standard conditions. However, prolonged heating in protic solvents can lead to cleavage, especially with electron-deficient substrates.[10] |

| Cesium Carbonate | Cs₂CO₃ | Mild base | Generally High | Similar to K₂CO₃, but its higher solubility in organic solvents can sometimes promote reactivity. Can be used for base-mediated Boc cleavage of activated amines.[9] |

| Amine Bases | ||||

| Triethylamine (TEA) | Et₃N | General organic base | High | Very stable. Commonly used as a base in reactions involving Boc-protected compounds.[12] |

| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | Hindered organic base | High | Very stable. Its steric bulk further minimizes any potential nucleophilic attack on the Boc group. |

| 4-Dimethylaminopyridine (DMAP) | Me₂NC₅H₄N | Acylation catalyst | High | Stable. Often used as a catalyst in the introduction of the Boc group.[13] |

| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | Non-nucleophilic strong base | Moderate to High | Generally stable, but its strong basicity can promote cleavage in sensitive substrates, particularly at elevated temperatures. |

| Hydroxide Bases | ||||

| Sodium Hydroxide | NaOH | Strong base, saponification | Moderate | Generally stable at room temperature in dilute solutions. Elevated temperatures and higher concentrations can lead to hydrolysis, especially for N-Boc groups on primary amines or electron-deficient systems.[1] |

| Potassium Hydroxide | KOH | Strong base, saponification | Moderate | Similar stability profile to NaOH. |

| Lithium Hydroxide | LiOH | Saponification | Moderate | Similar stability profile to NaOH and KOH. |

| Alkoxide Bases | ||||

| Sodium Methoxide | NaOMe | Strong, nucleophilic base | Low to Moderate | Can cleave the Boc group, particularly at elevated temperatures or with activated substrates.[9] |

| Sodium Ethoxide | NaOEt | Strong, nucleophilic base | Low to Moderate | Similar to NaOMe. |

| Potassium tert-Butoxide | t-BuOK | Strong, hindered base | Low to Moderate | Can effect cleavage, especially in substrates where deprotonation is facile.[3] |

Experimental Protocols

This protocol illustrates the introduction of the Boc group under basic conditions where the group itself remains stable.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the primary amine in a mixture of THF and water (e.g., 1:1 v/v).

-

Add sodium bicarbonate to the solution and stir until it is dissolved.

-

Add the di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amine.

This protocol demonstrates a scenario where the Boc group is intentionally cleaved using a base.

Materials:

-

N-Boc-indole (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Methanol

-

Water

Procedure:

-

Dissolve the N-Boc-indole in methanol.

-

Add an aqueous solution of potassium carbonate to the methanolic solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected indole.[10]

PART 4: Visualizing Orthogonal Protection Strategies

The stability of the Boc group under basic conditions is a cornerstone of orthogonal protection strategies, which are fundamental to the synthesis of complex molecules like peptides. The following diagram illustrates this principle.

Caption: Orthogonal deprotection of a dipeptide.

PART 5: Conclusion and Future Outlook

The tert-butoxycarbonyl protecting group is a robust and versatile tool in the arsenal of the synthetic chemist. Its general stability to a wide array of basic conditions solidifies its role as a workhorse in complex molecular synthesis, particularly in the context of orthogonal strategies.[5][6] However, a nuanced understanding of its reactivity is essential for its effective application. While resistant to mild bases, the Boc group's stability can be compromised by strong bases, elevated temperatures, and specific electronic features within the substrate, such as in N-Boc derivatives of electron-deficient heterocycles.[9][10]

By understanding the mechanistic principles that govern both its stability and its latent lability, researchers can more effectively design synthetic routes that either leverage its inertness or, in specific cases, utilize its base-mediated cleavage as a strategic step. The protocols and data presented in this guide offer a framework for making informed decisions, ultimately leading to more efficient and successful synthetic outcomes. As the demand for increasingly complex and novel molecules grows, a deep and practical knowledge of the tools of synthesis, including the venerable Boc group, will remain indispensable.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. scispace.com [scispace.com]

- 9. Bases - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The Dynamic Bond: A Technical Guide to Reversible Bioconjugation via Disulfide Exchange

Foreword: Beyond Covalent Handcuffs

In the intricate world of bioconjugation, the ability to not only link molecules but also to precisely control their release is paramount. While stable, "permanent" covalent bonds have their place, the demand for dynamic, responsive, and reversible systems has driven the evolution of sophisticated chemical strategies. Among these, disulfide exchange stands out as a robust and versatile tool, offering a unique blend of stability and controlled cleavage that is central to advancements in drug delivery, diagnostics, and materials science. This guide provides a deep dive into the principles, practical applications, and critical considerations of disulfide exchange-based bioconjugation, designed for the researcher at the bench and the strategist in drug development.

The Chemistry of Controlled Release: Understanding Disulfide Exchange

At its core, disulfide exchange is a chemical reaction in which a disulfide bond is cleaved by a thiol, forming a new disulfide bond and a new thiol. This thiol-disulfide exchange is a fundamental process in biochemistry, most notably in protein folding and the regulation of enzyme activity. In the realm of bioconjugation, we harness this natural process to create linkages that are stable under physiological conditions but can be readily cleaved in response to specific triggers, such as the reducing environment within a cell.

The reaction typically proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a transient, unstable intermediate that rapidly resolves into a new disulfide and a leaving group thiol. The equilibrium of this reaction is highly dependent on the redox potential of the surrounding environment and the pKa of the participating thiols.

Key Reagents and Their Mechanisms

The success of a disulfide exchange-based bioconjugation strategy hinges on the selection of the appropriate reagents. The most common approach involves the use of activated disulfides that readily react with free thiols on a biomolecule, such as the cysteine residues in a protein.

-

Pyridyl Disulfides: Reagents like 2,2'-dipyridyl disulfide (DPDS) and Aldrithiol™-2 and -4 are widely used to introduce a reactive disulfide group onto a molecule. The reaction of a thiol with a pyridyl disulfide results in the formation of a mixed disulfide and the release of pyridine-2-thione, a chromophore that allows for convenient spectrophotometric monitoring of the reaction progress at 343 nm.

-

Thiosulfonates: These reagents, such as methyl methanethiosulfonate (MMTS), offer an alternative for introducing a protected thiol group. They react with thiols to form a disulfide bond and release a sulfinate anion. Thiosulfonate-based linkages are generally more stable than their pyridyl disulfide counterparts.

The choice between these and other activating groups depends on the desired reactivity, stability, and the specific requirements of the application.

Designing a Reversible Bioconjugation Strategy: Critical Parameters

A robust and reproducible disulfide exchange protocol requires careful consideration of several key experimental parameters.

The Influence of pH

The pH of the reaction medium is a critical determinant of the reaction rate. The nucleophilic species in the thiol-disulfide exchange is the thiolate anion (R-S⁻). Therefore, the reaction rate increases with increasing pH as the equilibrium shifts towards the formation of the more reactive thiolate. However, for protein bioconjugation, a compromise must be made to maintain the protein's structural integrity and avoid denaturation, which often occurs at high pH. A pH range of 7.0 to 8.5 is typically optimal for most protein-based disulfide exchange reactions.

Stoichiometry and Concentration

The molar ratio of the thiol-containing biomolecule to the activated disulfide reagent will directly influence the efficiency of the conjugation. A molar excess of the activated disulfide is often used to drive the reaction to completion. However, an excessive excess can lead to non-specific modifications and should be carefully optimized. The overall concentration of reactants also plays a role, with higher concentrations generally leading to faster reaction rates.

Temperature and Reaction Time

Disulfide exchange reactions are typically carried out at room temperature (20-25°C). While increasing the temperature can accelerate the reaction, it can also increase the risk of protein denaturation and other side reactions. Reaction times can vary from a few minutes to several hours, depending on the specific reactants and conditions. It is crucial to monitor the reaction progress to determine the optimal reaction time.

Experimental Protocol: Pyridyl Disulfide-Mediated Protein-Small Molecule Conjugation

This protocol provides a generalized workflow for the conjugation of a small molecule containing a free thiol to a protein with an accessible cysteine residue using a pyridyl disulfide activating group.

Materials:

-

Protein with an accessible cysteine residue (e.g., a monoclonal antibody)

-

Thiol-containing small molecule

-

2,2'-dipyridyl disulfide (DPDS)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 100 mM L-cysteine in reaction buffer

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Workflow:

Caption: General workflow for protein-small molecule conjugation via disulfide exchange.

Procedure:

-

Activation of the Small Molecule:

-

Dissolve the thiol-containing small molecule in the reaction buffer.

-

Add a 10-fold molar excess of DPDS.

-

Incubate at room temperature for 1-2 hours, monitoring the formation of pyridine-2-thione by measuring the absorbance at 343 nm.

-

Purify the activated small molecule using an appropriate method (e.g., HPLC) to remove excess DPDS and pyridine-2-thione.

-

-

Conjugation Reaction:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the purified, activated small molecule to the protein solution at a desired molar ratio (e.g., 5:1 to 10:1).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching:

-

To stop the reaction, add a 10-fold molar excess of the quenching solution (L-cysteine) relative to the activated small molecule.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted small molecule and other byproducts by size-exclusion chromatography or another suitable purification method.

-

Collect the fractions containing the purified protein-small molecule conjugate.

-

-

Characterization:

-

Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of conjugation and confirm the integrity of the protein.

-

Applications in Drug Development and Beyond

The reversible nature of the disulfide bond has made it a cornerstone of modern bioconjugation strategies, with significant impact in several areas:

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. Disulfide linkers are frequently employed to attach the drug to the antibody. These linkers are designed to be stable in the bloodstream but are readily cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload precisely where it is needed.

Caption: Mechanism of action for an ADC with a disulfide linker.

Reversible Protein Modification and PEGylation

Disulfide exchange allows for the temporary modification of proteins to alter their properties, such as solubility, stability, or immunogenicity. PEGylation, the attachment of polyethylene glycol (PEG) chains, is a common strategy to extend the half-life of therapeutic proteins. Reversible PEGylation using disulfide linkers enables the controlled release of the native protein, potentially reducing side effects and improving therapeutic outcomes.

Stimuli-Responsive Hydrogels and Biomaterials

Disulfide cross-linking is a key strategy in the development of "smart" hydrogels for drug delivery and tissue engineering. These materials can be designed to degrade and release their payload in response to a reducing environment, such as that found in inflamed tissues or within cells. This allows for targeted and on-demand drug release.

Comparative Analysis and Future Perspectives

While disulfide exchange offers significant advantages in terms of reversibility and biocompatibility, it is not without its limitations. The stability of the disulfide bond can be a concern in certain biological environments, and off-target reactions with other free thiols can occur.

Table 1: Comparison of Common Bioconjugation Chemistries

| Chemistry | Reversibility | Specificity | Reaction Conditions | Key Advantages | Key Limitations |

| Disulfide Exchange | Reversible (Redox) | High (Thiol-specific) | Mild (Physiological pH) | Controllable release, biocompatible | Potential for premature cleavage, off-target reactions |

| Maleimide-Thiol | Generally Irreversible | High (Thiol-specific) | Mild (pH 6.5-7.5) | Fast reaction kinetics, high efficiency | Potential for hydrolysis of the succinimide ring |

| Amide Coupling (EDC/NHS) | Irreversible | Moderate (Amine/Carboxyl) | Mild (pH 4.5-7.5) | Widely applicable, stable bond | Potential for cross-linking and side reactions |

| Click Chemistry (CuAAC) | Irreversible | Very High (Azide/Alkyne) | Mild (Aqueous) | Bioorthogonal, high efficiency | Requires a copper catalyst (can be toxic) |

The field of bioconjugation is continually evolving, with ongoing research focused on developing new disulfide-based linkers with enhanced stability and tunable cleavage kinetics. The integration of disulfide exchange with other orthogonal chemistries is also a promising avenue for the creation of multifunctional and highly sophisticated bioconjugates.

Conclusion

Disulfide exchange-based bioconjugation is a powerful and versatile tool that has found widespread application in drug development, diagnostics, and materials science. Its unique combination of stability and controlled reversibility makes it an attractive strategy for the design of next-generation therapeutics and smart biomaterials. A thorough understanding of the underlying chemistry and careful optimization of the reaction conditions are essential for the successful implementation of this elegant and impactful technology.

Methodological & Application

Application Note & Protocol: Site-Specific Antibody Modification via Disulfide Exchange Using Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate

Authored by: Senior Application Scientist

Introduction

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics has revolutionized modern medicine, offering the promise of highly specific delivery of potent molecules to target cells while minimizing systemic toxicity.[1][][3] A critical component in the design of these complex biomolecules is the chemical linker used to attach a payload (e.g., a cytotoxic drug, a fluorescent dye) to the monoclonal antibody (mAb). The choice of conjugation strategy profoundly impacts the homogeneity, stability, and efficacy of the final conjugate.[4][5]

This document provides a detailed protocol for the modification of a monoclonal antibody using Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate , hereafter referred to as Boc-SS-Py . This heterobifunctional linker provides a versatile platform for antibody conjugation through a two-stage process. Initially, the pyridyldisulfanyl moiety reacts with free thiols on the antibody, which are generated by the selective reduction of native interchain disulfide bonds.[][7] This forms a stable, yet cleavable, disulfide linkage. The Boc-protected amine on the other end of the linker remains inert during this first stage, allowing for subsequent deprotection and conjugation to a payload of interest. This strategy offers a pathway to more homogeneous conjugates compared to random modification of lysine residues and incorporates a biologically relevant, reducible disulfide bond for potential intracellular payload release.[7]

Principle of the Method: A Two-Phase Approach

The conjugation strategy is based on a controlled, sequential chemical reaction.

-

Phase 1: Selective Reduction. Native IgG antibodies, particularly IgG1, possess accessible interchain disulfide bonds in the hinge region.[] A mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is used to selectively cleave a subset of these bonds, exposing reactive thiol (-SH) groups. The extent of reduction is carefully controlled to manage the final number of conjugated linkers.

-

Phase 2: Disulfide Exchange. The exposed antibody thiols then react with the pyridyldisulfanyl group of the Boc-SS-Py linker. This is a disulfide exchange reaction where the thiol attacks the disulfide bond of the linker, forming a new, stable disulfide bond between the antibody and the linker. This reaction releases a byproduct, pyridine-2-thione, which has a distinct UV absorbance that can be used to monitor the reaction and quantify the degree of labeling.[5]

The resulting product is an antibody-linker intermediate, ready for the subsequent attachment of a payload after deprotection of the Boc group.

Reaction Mechanism

Materials and Reagents

-

Antibody: Purified monoclonal antibody (e.g., IgG1 isotype) in a suitable buffer (e.g., PBS) free of amine-containing substances like Tris. The antibody should be at a concentration of 2-10 mg/mL.

-

Boc-SS-Py Linker: this compound (MW: 286.42 g/mol )[8]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) containing 5 mM EDTA, pH 7.2-7.5.

-

Quenching Reagent (Optional): N-ethylmaleimide (NEM) or L-Cysteine.

-

Purification System:

-

Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) OR

-

Amicon® Ultra Centrifugal Filter Units (or similar) with an appropriate molecular weight cutoff (e.g., 30-50 kDa).

-

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Vortex mixer and centrifuge

-

pH meter

-

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a starting quantity of 5 mg of an IgG antibody (MW ~150 kDa). Adjust volumes accordingly for different amounts.

Workflow Overview

Step 1: Antibody Preparation

Rationale: The antibody must be in a buffer system that does not interfere with the reaction. Amine-containing buffers (e.g., Tris) are incompatible with many downstream conjugation chemistries that might target the deprotected amine on the linker. EDTA is included to chelate any trace metal ions that could catalyze the re-oxidation of thiols.

-

Buffer Exchange: If your antibody is in an incompatible buffer, exchange it into the Reaction Buffer (PBS + 5 mM EDTA, pH 7.2). This can be done using a desalting column or centrifugal filtration devices.

-

Concentration Adjustment: Adjust the final antibody concentration to 5 mg/mL. Confirm the concentration by measuring absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to ~1 mg/mL.[9]

Step 2: Preparation of Reagent Stock Solutions

Rationale: Boc-SS-Py is hydrophobic and should be dissolved in an organic solvent before being added to the aqueous antibody solution to prevent precipitation. TCEP is unstable in aqueous solutions over long periods, so it should be prepared fresh.

-

Boc-SS-Py Stock (10 mM): Dissolve 2.86 mg of Boc-SS-Py in 1 mL of anhydrous DMSO. Vortex until fully dissolved.

-

TCEP Stock (10 mM): Dissolve 2.87 mg of TCEP-HCl in 1 mL of Reaction Buffer. Prepare this solution immediately before use.

Step 3: Partial Reduction of Antibody

Rationale: The molar ratio of TCEP to antibody is a critical parameter that dictates the number of disulfide bonds reduced and, consequently, the final Degree of Labeling (DOL). The ratios provided are a starting point and should be optimized for each specific antibody.

-

To 1 mL of the 5 mg/mL antibody solution (33.3 nmol), add the calculated amount of 10 mM TCEP stock solution to achieve the desired molar excess.

-

For a target DOL of 2-4: Start with a 2.5 to 5-fold molar excess of TCEP over the antibody. For this example (33.3 nmol Ab), add 8.3 µL (for 2.5x) to 16.7 µL (for 5x) of 10 mM TCEP.

-

-

Incubate the reaction at 37°C for 90 minutes with gentle mixing.

| Parameter | Value | Rationale |

| Antibody Concentration | 2-10 mg/mL | High concentration favors reaction kinetics. |

| TCEP Molar Excess | 2.5x - 10x | Controls the number of reduced disulfides. Must be optimized. |

| Boc-SS-Py Molar Excess | 10x - 20x (over Ab) | Ensures efficient reaction with newly formed thiols. |

| Reaction pH | 7.2 - 7.5 | Optimal for thiol-disulfide exchange and maintains antibody stability. |

| Reduction Time/Temp | 90 min / 37°C | Balances efficient reduction with minimizing antibody denaturation. |

| Conjugation Time/Temp | 60-120 min / RT | Allows the disulfide exchange reaction to proceed to completion. |

Table 1. Summary of key quantitative parameters and their experimental justification.

Step 4: Conjugation with Boc-SS-Py

Rationale: A molar excess of the linker ensures that the forward reaction (conjugation) is favored, driving the reaction to completion and efficiently capping all available thiols.

-

Allow the reduced antibody solution to cool to room temperature.

-

Add a 20-fold molar excess of the 10 mM Boc-SS-Py stock solution. For this example (33.3 nmol Ab), add 66.6 µL of the 10 mM Boc-SS-Py stock.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

Step 5: Purification of the Antibody-Linker Conjugate

Rationale: Purification is essential to remove unreacted Boc-SS-Py linker, TCEP, and the pyridine-2-thione byproduct.[10][] Failure to remove these components can interfere with downstream applications and characterization.

-

Method A: Size Exclusion Chromatography (SEC):

-

Equilibrate a desalting column (e.g., G-25) with sterile PBS, pH 7.4.

-

Apply the entire reaction mixture to the column.

-

Elute with PBS and collect fractions. The antibody conjugate will elute in the void volume (first peak), while the smaller molecules will be retained and elute later.

-

Pool the protein-containing fractions.

-

-

Method B: Centrifugal Filtration:

-

Add the reaction mixture to a centrifugal filter unit (e.g., 50 kDa MWCO).

-

Add PBS to bring the volume up to the device maximum.

-

Centrifuge according to the manufacturer's instructions to concentrate the sample.

-

Discard the flow-through.

-

Re-suspend the conjugate in fresh PBS and repeat the concentration step 3-4 times to ensure complete removal of small molecules.

-

Recover the final concentrated antibody-linker conjugate.

-

Characterization of the Conjugate

Accurate characterization is a self-validating step to confirm the success of the conjugation.[4][12]

Determination of Degree of Labeling (DOL)

The DOL (also known as Drug-to-Antibody Ratio or DAR, though no drug is yet attached) can be calculated spectrophotometrically by measuring the concentration of the released pyridine-2-thione in the reaction mixture before purification.[5]

-

Measure Absorbance: After the conjugation reaction (Step 4) is complete but before purification, measure the absorbance of the reaction mixture at 280 nm and 343 nm.

-

Molar Extinction Coefficients:

-

Pyridine-2-thione (ε343) = 8,080 M⁻¹cm⁻¹

-

Antibody (ε280) ≈ 210,000 M⁻¹cm⁻¹ (for a typical IgG)

-

-

Calculate DOL:

-

Concentration of released pyridine-2-thione (M) = A343 / 8,080

-

Correction factor for antibody absorbance at 343 nm is usually negligible.

-

Concentration of Antibody (M) = A280 / 210,000

-

DOL = [Concentration of pyridine-2-thione] / [Concentration of Antibody]

-

An expected DOL is typically between 2 and 8, depending on the reduction conditions.

Assessment of Purity and Integrity

-

SDS-PAGE: Analyze the purified conjugate under non-reducing and reducing conditions.

-

Non-reducing: The conjugated antibody should appear as a single band at ~150 kDa, similar to the unmodified antibody. The absence of smaller fragments indicates the antibody's integrity was maintained.

-

Reducing: The conjugated antibody will resolve into heavy (~50 kDa) and light (~25 kDa) chains. A slight increase in the molecular weight of the heavy chain may be observable due to the attached linker.

-

-

Size Exclusion HPLC (SEC-HPLC): This is the gold standard for assessing aggregation.[12] The purified conjugate should ideally show a single, sharp monomeric peak. The presence of high molecular weight species indicates aggregation, which can be caused by over-reduction or other harsh reaction conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | Insufficient reduction; Inactive TCEP or Boc-SS-Py reagent. | Increase TCEP molar excess or incubation time. Prepare fresh reagent stocks. |

| High DOL / Aggregation | Over-reduction of the antibody, exposing hydrophobic regions. | Decrease TCEP molar excess or reduction time/temperature. Ensure rapid removal of TCEP post-reduction. |

| Precipitation during reaction | Poor solubility of Boc-SS-Py linker. | Ensure the percentage of organic solvent (DMSO) does not exceed 10% (v/v) in the final reaction mixture. |

| No conjugation | Incorrect buffer pH; Antibody thiols re-oxidized. | Verify reaction buffer is pH 7.2-7.5. Ensure EDTA is present. Work quickly between reduction and conjugation steps. |

Conclusion

This protocol provides a robust and reproducible method for labeling antibodies with the Boc-SS-Py heterobifunctional linker. By carefully controlling the reduction and conjugation steps, researchers can produce well-defined antibody-linker intermediates with a targeted degree of labeling. The inclusion of a cleavable disulfide bond and a protected amine for subsequent payload attachment makes this a valuable technique in the development of next-generation antibody conjugates for research, diagnostic, and therapeutic applications.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. What is the Best Technique for Antibody Quantification? [denovix.com]

- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmafocusamerica.com [pharmafocusamerica.com]

Application Notes and Protocols: A Detailed Guide to Boc Deprotection Using Trifluoroacetic Acid (TFA)

Abstract

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its stability under a variety of conditions and its facile removal under moderately acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection. This comprehensive guide provides an in-depth exploration of the chemical principles, detailed step-by-step protocols, and critical considerations for performing TFA-mediated Boc deprotection. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Role of the Boc Protecting Group

In the intricate process of peptide synthesis, the selective protection and deprotection of the α-amino group of amino acids are paramount. The Boc group serves as a robust shield, preventing unwanted side reactions at the N-terminus while peptide bonds are formed. The success of synthesizing a desired peptide sequence hinges on the quantitative removal of the Boc group at each step, without compromising the integrity of the growing peptide chain or its acid-labile side-chain protecting groups. TFA is highly effective for this purpose due to its strength as an acid and its volatility, which simplifies its removal post-reaction.

The Chemical Principles of Boc Deprotection